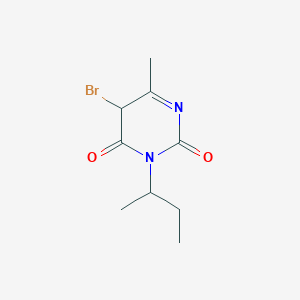

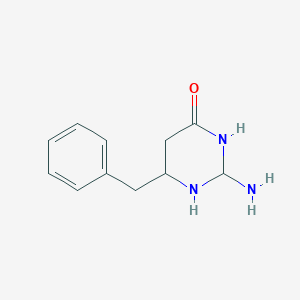

5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromacil is an organic compound with the chemical formula C₉H₁₃BrN₂O₂ . It is a broad-spectrum herbicide primarily used for brush control on non-cropland areas and selective weed control in crops such as citrus and pineapple . Bromacil works by interfering with photosynthesis, entering the plant through the root zone and moving throughout the plant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromacil can be synthesized through various methods. One common synthetic route involves the reaction of 5-bromo-6-methyluracil with sec-butylamine under controlled conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, bromacil is produced by slurrying finely divided bromacil with water and heating it to form a complex . The conditions of time, temperature, solvent, and agitation must be carefully controlled to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bromacil undergoes various chemical reactions, including:

Oxidation: Bromacil can be oxidized under specific conditions to form degradation products.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: Bromacil can undergo substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Catalysts such as Au/TiO₂ can be used under simulated solar light to facilitate the oxidation of bromacil.

Reduction: Reducing agents like can be employed.

Substitution: Halogenated solvents and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products, which can be identified and analyzed using techniques such as gas chromatography .

Wissenschaftliche Forschungsanwendungen

Bromacil has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of herbicide degradation and environmental impact.

Biology: Employed in plant bioassays to study its effects on photosynthesis and plant growth.

Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.

Industry: Utilized in the control of invasive plants and noxious weeds on public lands.

Wirkmechanismus

Bromacil exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It blocks electron transport and the transfer of light energy, disrupting the plant’s ability to produce energy . This leads to the death of the plant as it can no longer synthesize the necessary compounds for growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Terbacil: Another uracil-based herbicide with similar properties and uses.

Lenacil: A uracil herbicide used for weed control in various crops.

Lithium Bromacil: A variant of bromacil used primarily on rights-of-way and non-crop sites.

Uniqueness of Bromacil

Bromacil is unique due to its broad-spectrum activity and effectiveness against perennial grasses . It is also highly soluble in water and many organic solvents, making it versatile for various applications .

Eigenschaften

Molekularformel |

C9H13BrN2O2 |

|---|---|

Molekulargewicht |

261.12 g/mol |

IUPAC-Name |

5-bromo-3-butan-2-yl-6-methyl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5,7H,4H2,1-3H3 |

InChI-Schlüssel |

OSOBMCTWSONQHC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)N1C(=O)C(C(=NC1=O)C)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)

![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)

![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)